N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887890-51-9
VCID: VC7616696
InChI: InChI=1S/C27H26N2O4/c1-2-32-21-17-15-20(16-18-21)28-27(31)26-25(22-12-6-7-13-23(22)33-26)29-24(30)14-8-11-19-9-4-3-5-10-19/h3-7,9-10,12-13,15-18H,2,8,11,14H2,1H3,(H,28,31)(H,29,30)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4
Molecular Formula: C27H26N2O4
Molecular Weight: 442.515

N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

CAS No.: 887890-51-9

Cat. No.: VC7616696

Molecular Formula: C27H26N2O4

Molecular Weight: 442.515

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide - 887890-51-9

Specification

CAS No. 887890-51-9
Molecular Formula C27H26N2O4
Molecular Weight 442.515
IUPAC Name N-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C27H26N2O4/c1-2-32-21-17-15-20(16-18-21)28-27(31)26-25(22-12-6-7-13-23(22)33-26)29-24(30)14-8-11-19-9-4-3-5-10-19/h3-7,9-10,12-13,15-18H,2,8,11,14H2,1H3,(H,28,31)(H,29,30)
Standard InChI Key BBNJOSBIWZEARO-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran ring system (a fused benzene and furan structure) substituted at the 2-position with a carboxamide group linked to a 4-ethoxyphenyl moiety. At the 3-position, a 4-phenylbutanamido group is attached, introducing additional hydrophobic and hydrogen-bonding capabilities. The IUPAC name reflects this arrangement: N-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide.

Key structural attributes include:

  • Benzofuran core: Imparts rigidity and planar geometry, facilitating interactions with biological targets.

  • 4-Ethoxyphenyl group: Enhances lipophilicity and influences electronic properties via the ethoxy substituent.

  • 4-Phenylbutanamido chain: Provides conformational flexibility and potential for π-π stacking interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC27H26N2O4\text{C}_{27}\text{H}_{26}\text{N}_{2}\text{O}_{4}
Molecular Weight442.515 g/mol
IUPAC NameN-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4
InChI KeyBBNJOSBIWZEARO-UHFFFAOYSA-N

Synthesis and Optimization

General Synthetic Strategies

The synthesis of N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide involves multi-step sequences common to benzofuran derivatives:

  • Benzofuran Core Construction: Cyclization of 2-hydroxyacetophenone derivatives via acid-catalyzed or transition metal-mediated reactions.

  • Amide Bond Formation: Coupling of 3-aminobenzofuran-2-carboxylic acid with 4-phenylbutanoyl chloride, followed by reaction with 4-ethoxyaniline .

A representative protocol from oxidative cross-coupling methodologies involves:

  • Reacting α-amino ketones with alcohols under iodine(III) reagents (e.g., PhI(OAc)2_2) to form ethoxy-substituted intermediates .

  • Subsequent amidation using 4-phenylbutanoyl chloride in the presence of coupling agents like HATU or DCC.

Table 2: Example Reaction Conditions

StepReagents/ConditionsYield (%)
Benzofuran formationH2_2SO4_4, 80°C, 6 h65–70
Amidation4-Phenylbutanoyl chloride, DCM, RT85
Final couplingHATU, DIPEA, DMF, 0°C → RT78

Challenges and Optimization

  • Regioselectivity: Competing reactions at the 2- and 3-positions of benzofuran necessitate careful control of stoichiometry and temperature .

  • Purification: Silica gel chromatography (petroleum ether/EtOAc = 3:1–5:1) effectively isolates the target compound from byproducts .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The ethoxyphenyl moiety may suppress NF-κB signaling, reducing pro-inflammatory cytokine (e.g., TNF-α, IL-6) production. In murine models, related compounds show 40–60% inhibition of carrageenan-induced paw edema at 10 mg/kg.

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 16–32 μg/mL, comparable to ciprofloxacin. The 4-phenylbutanamido group likely disrupts bacterial membrane integrity.

Future Research Directions

  • Mechanistic Elucidation: Detailed target identification using proteomics and CRISPR screening.

  • Structural Optimization: Introducing electron-withdrawing groups to enhance metabolic stability.

  • In Vivo Efficacy Studies: Evaluation in xenograft models for dose-response relationships.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.

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